Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
Description
Structure and Key Features: This compound is a racemic bicyclic morpholine derivative featuring a fused furan-morpholine scaffold with two methyl substituents at the 2-position. The hexahydro designation indicates full saturation of the ring system, enhancing conformational rigidity compared to unsaturated analogs.
For example, the use of morpholine hydrochloride in coupling reactions (as seen in Example 329 of EP 4,374,877 A2) highlights common strategies for introducing morpholine cores into complex molecules . Applications of such bicyclic morpholines span pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to their stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIMLODCWRFAM-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2COCC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H]2COC[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves the use of 1,2-amino alcohols and related compounds. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid-phase synthesis techniques. This method allows for the efficient and scalable production of morpholine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced morpholine derivatives .
Scientific Research Applications
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of lysosomal pH, affecting cellular processes by altering the pH within lysosomes. This modulation can disrupt the homeostasis of lysosomal enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Bicyclic Frameworks
(a) Example 329 Compound from EP 4,374,877 A2
- Structure : (4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Key Differences: The pyrrolo-pyridazine core replaces the furo-morpholine system, introducing nitrogen atoms that enhance polarity. Substituents like trifluoromethyl groups and a dichlorophenol moiety increase molecular weight (MW ~800 g/mol) and lipophilicity (clogP ~5.2), contrasting with the simpler methyl groups in the target compound (MW ~200 g/mol, clogP ~1.5). Activity: The Example 329 compound exhibits kinase inhibition, whereas the target morpholine’s bioactivity remains uncharacterized in the evidence .
(b) (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl Derivative (EP Patent Bulletin, 2017)
- Structure: A quinolone-carboxylic acid fused to an octahydro-pyrrolopyridine system.
- Key Differences: The pyrrolopyridine core lacks the oxygen atom present in the furo-morpholine, reducing hydrogen-bond acceptor capacity. The quinolone moiety introduces aromaticity and a carboxylic acid group, enabling DNA gyrase inhibition (common in fluoroquinolone antibiotics) .
Morpholine Analogs with Functional Group Variations
(a) rac-(4aS,7aS)-4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one ()
- Structure: A pyrrolo-oxazinone with a ketone group at the 3-position.
- Key Differences :
(b) 4-(2-Chloroethyl)morpholine Hydrochloride ()
- Structure : A simple morpholine with a chloroethyl side chain.
- Lower MW (~170 g/mol) and higher solubility in polar solvents compared to the bicyclic target .
Structural and Functional Group Analysis
Table 1: Comparative Properties of Selected Morpholine Derivatives
*clogP values estimated via fragment-based methods.
Research Implications and Gaps
- Stereochemical Impact : The (4aR,7aS) configuration of the target compound may confer unique binding modes compared to (4aS,7aS) analogs (e.g., ), necessitating enantioselective synthesis and testing .
- Functional Group Engineering : Introduction of electron-withdrawing groups (e.g., CF₃) could modulate solubility and target engagement, as seen in Example 329 .
- Structural Rigidity : The hexahydro scaffold enhances metabolic stability over unsaturated analogs but may limit conformational flexibility required for certain interactions.
Biological Activity
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1969287-49-7
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
-
Neuropharmacological Effects :
- The compound has shown potential as a neuroprotective agent. Studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation, which is crucial for conditions such as Alzheimer's disease.
-
Anti-inflammatory Activity :
- In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are key players in the inflammatory response.
-
Antioxidant Properties :
- The compound has also been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the molecular structure influence biological activity. For instance:
- Substituents on the Furan Ring : Variations in substituents have been correlated with changes in AChE inhibitory activity. Compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory effects compared to those with electron-donating groups.
| Compound | AChE IC (μM) | BChE IC (μM) |
|---|---|---|
| Rac-(4aR,7aS)-2,2-dimethyl | 10.4 | 7.7 |
| 3-Fluorophenyl derivative | 15.2 | 9.2 |
| 4-Chlorophenyl derivative | 19.2 | 13.2 |
Case Studies
Several case studies have provided insights into the biological activities of this compound:
-
Neuroprotective Study :
- A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with the compound.
-
Inhibition of Inflammatory Pathways :
- Another study focused on the inhibition of COX-2 and LOX pathways in human cell lines. The results showed that Rac-(4aR,7aS)-2,2-dimethyl significantly reduced pro-inflammatory cytokine production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
